molecular formula C22H13F3O3 B5469315 4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate

4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate

Cat. No.: B5469315
M. Wt: 382.3 g/mol
InChI Key: NCZZASCPQZZGNN-QDEBKDIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-fluorobenzoate” is a complex organic molecule. It contains multiple aromatic rings (benzene rings), which are common in many organic compounds and are known for their stability and resonance structures. The molecule also contains acryloyl and benzoate groups, which are common in various chemical reactions .


Molecular Structure Analysis

The crystal structure of similar compounds has been determined by X-ray diffraction . The molecules are often linked by intermolecular interactions such as hydrogen bonding . The benzene rings in these compounds are often non-planar and contain a single C=C double bond in a trans (E) configuration .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many chalcone analogs have shown a wide range of biological activities such as antibacterial, antifungal, antioxidant, antitumor, anticancer, antimalarial, and anti-TB activity .

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3O3/c23-16-6-1-14(2-7-16)3-11-20(26)19-13-18(25)10-12-21(19)28-22(27)15-4-8-17(24)9-5-15/h1-13H/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZZASCPQZZGNN-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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